N-(3-(5-(2-hydroxy-3-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
This compound belongs to the dihydropyrazole sulfonamide class, characterized by a central 4,5-dihydro-1H-pyrazole ring substituted with a 2-hydroxy-3-methoxyphenyl group at position 5, a pivaloyl (2,2-dimethylpropanoyl) group at position 1, and a methanesulfonamide moiety attached via a phenyl ring at position 2.
Properties
IUPAC Name |
N-[3-[2-(2,2-dimethylpropanoyl)-3-(2-hydroxy-3-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-22(2,3)21(27)25-18(16-10-7-11-19(30-4)20(16)26)13-17(23-25)14-8-6-9-15(12-14)24-31(5,28)29/h6-12,18,24,26H,13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLZAWCEGTWKGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(5-(2-hydroxy-3-methoxyphenyl)-1-pivaloyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on antibacterial and anticancer properties.
Synthesis and Characterization
The compound can be synthesized via a multi-step process involving the reaction of 2-hydroxy-3-methoxyphenyl derivatives with pivaloyl hydrazine, followed by sulfonamide formation. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of related pyrazole derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4b | Bacillus subtilis | 22.4 µg/mL |
| Staphylococcus aureus | 29.8 µg/mL | |
| Escherichia coli | 29.6 µg/mL | |
| Klebsiella pneumoniae | 30.0 µg/mL |
These findings suggest that similar structures may exhibit comparable antibacterial effects, indicating that this compound could also possess significant antibacterial properties .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. Compounds with structural similarities to this compound have demonstrated cytotoxic effects against cancer cell lines.
In one study, a related pyrazole compound exhibited IC50 values in the micromolar range against human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15.0 |
| HeLa (Cervical cancer) | 12.5 |
| A549 (Lung cancer) | 10.0 |
These results indicate that the compound's structural features may contribute to its effectiveness in targeting cancer cells .
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : Anticancer activity may be mediated through the induction of apoptosis in tumor cells via mitochondrial pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress, contributing to cytotoxicity in cancer cells.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A clinical trial involving a pyrazole derivative showed a significant reduction in infection rates among patients with bacterial infections resistant to conventional antibiotics.
- Case Study on Cancer Treatment : In a preclinical model, administration of a structurally similar compound led to tumor regression in mice models of breast cancer.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
The table below compares key structural features and properties of the target compound with similar derivatives:
Key Observations :
- The 2-hydroxy-3-methoxyphenyl group in the target compound improves solubility via hydrogen bonding, contrasting with the lipophilic 2-methylphenyl in and the electron-donating 4-dimethylaminophenyl in .
- The pivaloyl group (tert-butyl carbonyl) enhances steric bulk and metabolic stability compared to the smaller isobutyryl group in or the methylsulfonyl group in .
- The methanesulfonamide moiety is conserved across analogs, suggesting its critical role in target binding (e.g., hydrogen bonding with kinases or enzymes).
Structure-Activity Relationship (SAR) Insights
- Aromatic Substituents : Polar groups (e.g., hydroxy, methoxy) at position 5 enhance aqueous solubility but may reduce membrane permeability. Fluorinated or methylated analogs (e.g., ) prioritize lipophilicity for CNS penetration.
- Acyl Groups : Bulky acyl groups (pivaloyl) resist enzymatic hydrolysis, prolonging half-life. Smaller acyl chains (isobutyryl) or sulfonyl groups () may improve binding flexibility.
- Sulfonamide Role : The methanesulfonamide group is critical for hydrogen bonding with biological targets, as seen in COX-2 inhibitors and kinase antagonists .
Methodological Tools for Structural Analysis
- Crystallography : SHELXL and WinGX are widely used for refining crystal structures of pyrazole derivatives. For example, the dihedral angle between the pyrazole and phenyl rings in was resolved using SHELX, confirming planar geometry critical for activity.
- NMR Spectroscopy : ¹H NMR (e.g., δ 7.50–7.35 ppm for aromatic protons in ) confirms regioselectivity in pyrazole formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
